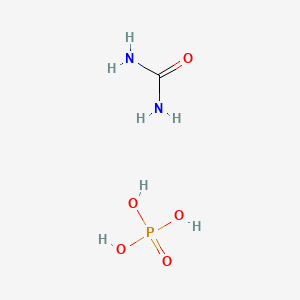Urea phosphate
CAS No.: 68784-29-2
Cat. No.: VC8468202
Molecular Formula: CH7N2O5P
Molecular Weight: 158.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 68784-29-2 |
|---|---|
| Molecular Formula | CH7N2O5P |
| Molecular Weight | 158.05 g/mol |
| IUPAC Name | phosphoric acid;urea |
| Standard InChI | InChI=1S/CH4N2O.H3O4P/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H3,1,2,3,4) |
| Standard InChI Key | DZHMRSPXDUUJER-UHFFFAOYSA-N |
| Canonical SMILES | C(=O)(N)N.OP(=O)(O)O |
| Melting Point | 119.5 °C |
Introduction
Chemical Composition and Structural Properties
Molecular Characteristics
Urea phosphate is a 1:1 adduct of urea (CH₄N₂O) and phosphoric acid (H₃PO₄), yielding the molecular formula CH₇N₂O₅P and a molar mass of 158.05 g/mol . The crystal structure belongs to the orthorhombic system, featuring parallel layers interconnected by hydrogen bonds between urea’s amino groups and phosphate oxygens . This configuration enhances stability under ambient conditions but decomposes at temperatures above 117°C, releasing ammonia, carbon dioxide, and phosphoric acid .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Density (20°C) | 1.74–1.77 g/cm³ | |
| Melting Point | 116–118°C (decomposition) | |
| Solubility in Water | 202 g/L at 46°C | |
| Aqueous pH (1% solution) | 1.89 | |
| NPK Formula | 17-44-0 (N-P₂O₅-K₂O) |
Spectroscopic and Thermal Analysis
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at 3,450 cm⁻¹ (N–H stretching) and 1,250 cm⁻¹ (P=O vibration), confirming the presence of both urea and phosphate moieties . Thermogravimetric analysis (TGA) shows a two-stage decomposition: initial loss of water and ammonia at 120–150°C, followed by phosphoric acid liberation above 200°C .
Synthesis and Industrial Production
Reaction Mechanisms
The synthesis follows the exothermic reaction:
Industrial methods include:
-
Thermal Phosphoric Acid Process: Urea granules dissolve in 54–90% phosphoric acid at 50–75°C, followed by crystallization and drying .
-
Wet Process: Uses untreated phosphoric acid (54% P₂O₅) reacted with urea at 50°C for 90 minutes, achieving 91.3% yield .
Table 2: Optimization Parameters for Wet Synthesis
| Factor | Optimal Value | Contribution to Yield |
|---|---|---|
| Temperature | 50°C | 26.33% |
| Reaction Time | 90 min | 32.38% |
| Stirring Rate | 150 rpm | 18.12% |
Agricultural Applications and Efficacy
Nutrient Delivery Mechanisms
Urea phosphate’s acidic dissolution (pH 2.0) chelates Ca²⁺ and Mg²⁺ ions, preventing phosphate precipitation in hard water and enhancing root uptake . Field trials on maize (Zea mays L.) demonstrated:
-
Soil Application (A1): Increased plant height by 34% and yield by 33% at 75% recommended dose (T3) .
-
Fertigation (A2): Improved nitrogen use efficiency (NUE) by 28.6% compared to control .
-
Foliar Application (A3): Least effective, with only 7.5% height increase due to leaf burn risks .
Table 3: Maize Yield Response to Urea Phosphate Application
| Treatment | Plant Height Increase | Yield (kg/ha) | NUE (%) |
|---|---|---|---|
| T3A1 | 34% | 8,920 | 33.0 |
| T3A2 | 28.6% | 8,450 | 28.6 |
| T3A3 | 7.5% | 7,120 | 12.4 |
Comparative Advantages Over Conventional Fertilizers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume